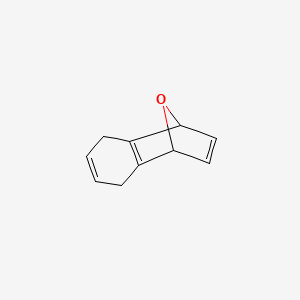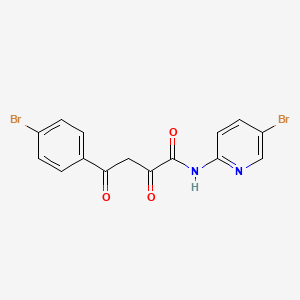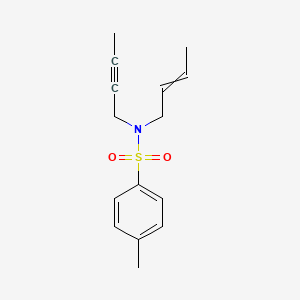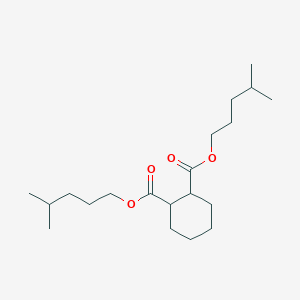![molecular formula C14H14Cl2N4O2 B14257256 Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate CAS No. 207562-39-8](/img/structure/B14257256.png)
Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate is a chemical compound known for its unique structure and properties It contains a butyl ester group attached to a benzoate moiety, which is further linked to a 4,6-dichloro-1,3,5-triazine ring through an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate typically involves the reaction of 4,6-dichloro-1,3,5-triazine with an appropriate amine, followed by esterification with butanol. The reaction conditions often include the use of a base such as sodium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dioxane or THF at elevated temperatures (70-80°C) to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving these molecular targets, which can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4,6-Dichloro-1,3,5-triazin-2-YL)amino]benzoic acid
- 4-[(4,6-Dichloro-1,3,5-triazin-2-YL)amino]benzamide
- 4-[(4,6-Dichloro-1,3,5-triazin-2-YL)amino]phenol
Uniqueness
Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate is unique due to its butyl ester group, which imparts different solubility and reactivity properties compared to its analogs. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
207562-39-8 |
|---|---|
Molecular Formula |
C14H14Cl2N4O2 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
butyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate |
InChI |
InChI=1S/C14H14Cl2N4O2/c1-2-3-8-22-11(21)9-4-6-10(7-5-9)17-14-19-12(15)18-13(16)20-14/h4-7H,2-3,8H2,1H3,(H,17,18,19,20) |
InChI Key |
ICLCNEAHXVPQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



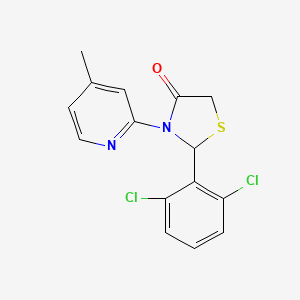
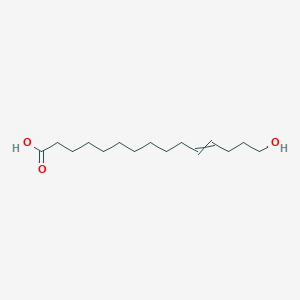

![2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole](/img/structure/B14257202.png)

![Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]-](/img/structure/B14257216.png)
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14257223.png)
![[3-(4-Methoxyphenyl)propyl]hydrazine](/img/structure/B14257236.png)

